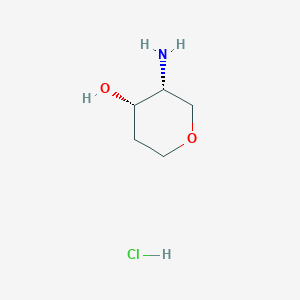![molecular formula C11H11ClN2O3S B1381534 4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride CAS No. 1580483-91-5](/img/structure/B1381534.png)
4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride is a chemical compound that features a pyrazole ring, an ethoxy linker, and a benzene sulfonyl chloride group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-ketoester.
Ethoxy Linker Attachment: The ethoxy group can be introduced via nucleophilic substitution reactions.
Sulfonyl Chloride Introduction: The final step involves the reaction of the ethoxy-substituted pyrazole with benzene sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Cyclization Reactions: The pyrazole ring can undergo cyclization reactions with suitable electrophiles, forming fused ring systems.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols.
Cyclization Reactions: Suitable electrophiles for cyclization include aldehydes, ketones, and carboxylic acids.
Major Products Formed
Sulfonamide Derivatives: Formed from nucleophilic substitution reactions with amines.
Fused Ring Systems: Formed from cyclization reactions involving the pyrazole ring.
科学的研究の応用
4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride has a wide range of scientific research applications:
作用機序
The mechanism of action of 4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride involves its interaction with molecular targets through various pathways:
Electrophilic Attack: The sulfonyl chloride group can act as an electrophile, reacting with nucleophilic sites on biological molecules.
Inhibition of Enzymes: The compound may inhibit enzymes by forming covalent bonds with active site residues.
Disruption of Cellular Processes: The pyrazole ring can interact with cellular components, disrupting normal cellular processes.
類似化合物との比較
4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride can be compared with similar compounds to highlight its uniqueness:
4-(2-(1H-Pyrazol-1-yl)ethoxy)phenylboronic acid: Similar structure but contains a boronic acid group instead of a sulfonyl chloride group.
4-(1H-Pyrazol-1-yl)benzenesulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride group.
Phenylboronic Acid Derivatives: Similar aromatic structure but different functional groups, such as boronic acid.
特性
IUPAC Name |
4-(2-pyrazol-1-ylethoxy)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3S/c12-18(15,16)11-4-2-10(3-5-11)17-9-8-14-7-1-6-13-14/h1-7H,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYAIQRHSWYCAML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCOC2=CC=C(C=C2)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]methanol](/img/structure/B1381455.png)

![2-[3-(Benzyloxy)phenyl]-1,3-thiazolidine](/img/structure/B1381457.png)
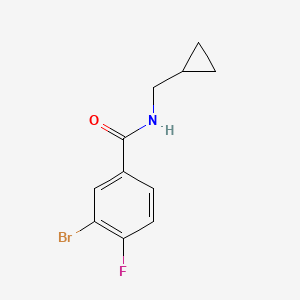

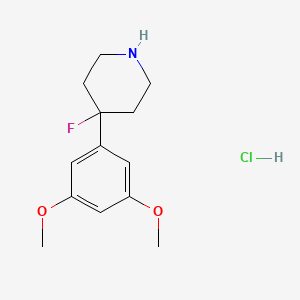

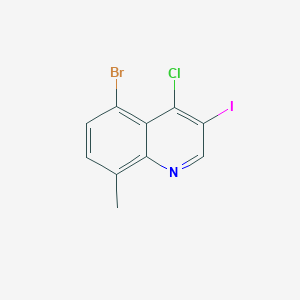
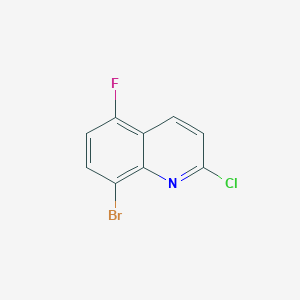
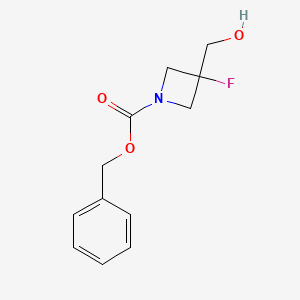
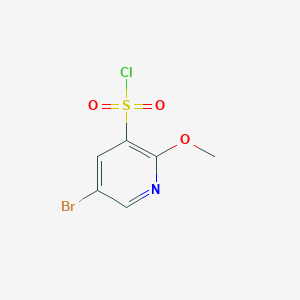
![3-[(Dimethylamino)methyl]furan-2-carboxylic acid hydrochloride](/img/structure/B1381473.png)
